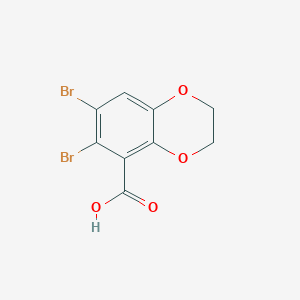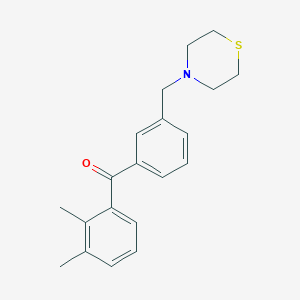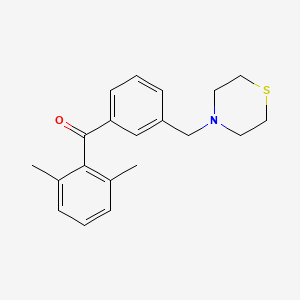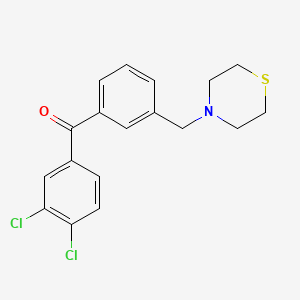
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a chemical compound with the molecular formula C(_9)H(_6)Br(_2)O(_4). It is characterized by the presence of two bromine atoms, a dihydro-1,4-benzodioxine ring, and a carboxylic acid group. This compound is often used as a versatile small molecule scaffold in various research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the bromination of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can be compared with other similar compounds such as:
6,7-Dichloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but with chlorine atoms instead of bromine.
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Lacks the bromine atoms.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
6,7-dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O4/c10-4-3-5-8(15-2-1-14-5)6(7(4)11)9(12)13/h3H,1-2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQJEXMCCBHATG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=C(C=C2O1)Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633408 |
Source


|
| Record name | 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66411-17-4 |
Source


|
| Record name | 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone](/img/structure/B1359621.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methylbenzophenone](/img/structure/B1359623.png)
![3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1359624.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1359625.png)
![2,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359626.png)
![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)
![2,3-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359630.png)
![3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359632.png)
![Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate](/img/structure/B1359634.png)
![ethyl 6-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)



